Sphingosine 1-phosphate
Overview
Description
Sphingosine 1-phosphate (S1P) is a crucial bioactive molecule derived from sphingolipid metabolism, extensively studied for its role in cellular signaling pathways. Its functions range from acting as an intracellular second messenger to mediating extracellular communication through specific receptors (Spiegel & Milstien, 2002).
Synthesis Analysis
S1P synthesis involves the phosphorylation of sphingosine by sphingosine kinases. This process is crucial for its role as an intracellular messenger and an intercellular mediator. The cloning of sphingosine kinase has shed light on the precise regulation of intracellular S1P synthesis. Additionally, platelets are identified as a significant source of extracellular S1P, releasing this lipid upon stimulation and playing a vital role in vascular biology (Yatomi et al., 2001).
Molecular Structure Analysis
The molecular structure of S1P enables its function both as an intracellular second messenger and as an extracellular ligand for specific receptors. This dual functionality is pivotal for its diverse roles in cellular processes. The specific structural features of S1P facilitate its interaction with various receptors and intracellular targets, mediating a wide range of biological effects (Lee et al., 1998).
Chemical Reactions and Properties
S1P is involved in several key chemical reactions, including its formation through sphingosine phosphorylation and its degradation by S1P lyase, which is crucial for regulating its intracellular concentrations. These reactions are central to controlling the biological activities of S1P, ranging from cell growth to immune regulation (Bourquin et al., 2010).
Physical Properties Analysis
The physical properties of S1P, including its solubility and stability, are essential for its biological functions and its interaction with cellular membranes and receptors. These properties influence its role in cell signaling pathways and its distribution in biological fluids (Ikeda et al., 2004).
Chemical Properties Analysis
The chemical properties of S1P, such as its reactivity and interaction with other molecules, underlie its function as a signaling molecule. Its ability to bind to and activate specific G-protein-coupled receptors (GPCRs) is a key aspect of its role in mediating cellular responses to external stimuli (Lee et al., 1998).
Scientific Research Applications
Apoptosis Inhibition in Macrophages : S1P inhibits acidic sphingomyelinase activity in apoptotic macrophages, preventing ceramide accumulation and blocking apoptosis, thus promoting macrophage survival (Gomez-Muñoz et al., 2003).
Cellular Proliferation and Calcium Regulation : It stimulates DNA synthesis and is involved in calcium release and regulation of cell growth induced by sphingosine (Zhang et al., 1991).
Role in Development of Dictyostelium discoideum : S1P lyase is central in the development of Dictyostelium discoideum, regulating cell proliferation, cell death, growth, and multicellular development (Li et al., 2001).
Cardiac Effects : S1P increases sinoatrial rate and decreases coronary blood flow in the canine heart, suggesting a novel signaling pathway in cardiac effects (Sugiyama et al., 2000).
Role in Thrombosis and Wound-Healing : It may play a physiological role in thrombosis, hemostasis, and natural wound-healing processes (Yatomi et al., 1995).
Importance in Brain and Cardiac Development : Essential for mammalian brain and cardiac development, S1P modulation has potential risks in treatment strategies for autoimmunity, cancer, and cardiovascular disease (Fyrst & Saba, 2010).
Receptor-Dependent Mechanisms : Affects diverse biological responses, including mitogenesis, differentiation, migration, and apoptosis, via receptor-dependent mechanisms (Pyne & Pyne, 2000).
Cancer and Immune Responses : S1P lyase (SPL) may facilitate cancer chemoprevention and serve as a target for modulation of immune responses in transplantation settings and autoimmune disease treatment (Bandhuvula & Saba, 2007).
Physiological and Pathophysiological Processes : A critical regulator of processes like cancer, atherosclerosis, diabetes, and osteoporosis (Maceyka et al., 2012).
Role in Glioblastoma Growth : Sphingosine Kinase (SphK) isoforms may contribute to the growth of glioblastoma cells and the aggressive behavior of glioblastoma multiforme (Van Brocklyn et al., 2005).
Metabolism and Metabolic Diseases : Changes in the S1P axis may modify metabolism and mediate metabolic diseases, including type 2 diabetes mellitus and cardiovascular disease (Duan et al., 2022).
Therapeutic Potential in Multiple Sclerosis : S1P shows therapeutic potential, as evidenced by the approval of FTY720 for relapsing multiple sclerosis (Pyne & Pyne, 2011).
Lymphocyte Trafficking and Immune Modulation : Plays a role in lymphocyte trafficking and modulates the immune system, potentially benefiting multiple sclerosis patients (Lynch, 2012).
Vascular Disease Control : Enhancement of S1P-induced migration of vascular endothelial cells and smooth muscle cells by an EDG-5 antagonist, potentially helping control vascular diseases (Osada et al., 2002).
Gene Transcription Control : S1P can function by directly binding to nuclear enzymes, histone deacetylases (HDACs) 1 and 2, inhibiting histone deacetylation, which controls gene transcription (Hait et al., 2009).
Treatment of Autoimmune Disorders : Inhibition of S1P lyase prevents disease development in multiple models of autoimmune disease by decreasing circulating lymphocytes and altering lymphocyte trafficking (Bagdanoff et al., 2009).
Sphingolipid Analysis : ESI/MS/MS methodology is a universal tool for detecting and monitoring changes in bioactive sphingolipid levels and composition from biological materials (Bielawski et al., 2006).
Immunity and G-Protein-Coupled Receptors : Essential for immune-cell trafficking and plays a fundamental role in immunity through the engagement of G-protein-coupled receptors (S1PR1–S1PR5) (Rivera et al., 2008).
Role in Drosophila Development : Sply, an enzyme involved in S1P metabolism, is essential for Drosophila muscle development, reproduction, and larval viability, and its disruption leads to developmental pathologies (Herr et al., 2003).
Safety And Hazards
Future Directions
The centrality of S1P signaling has led to the development of several drugs, including two approved for treatment of multiple sclerosis . Recent findings from basic research as well as insights gleaned from clinical and translational studies have enriched our understanding of how this simple lysolipid evolved as a complex regulator of multiple physiological systems .
properties
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-KRWOKUGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037166 | |
Record name | Sphingosine 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sphingosine 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sphingosine 1-phosphate | |
CAS RN |
26993-30-6 | |
Record name | Sphingosine-1-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26993-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sphingosine 1-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026993306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sphingosine 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sphingosine 1-phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPHINGOSINE 1-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE187NJ1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sphingosine 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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